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CAS No.: 34157-83-0

Cat. No.: S548363

Celastrol is a pentacyclic triterpenoid quinone methide (chemical formula: C290H3804) first isolated from the
root bark of Tripterygium wilfordii Hook.f., a plant used in Traditional Chinese Medicine (TCM) known as
"Thunder God Vine" or "Lei Gong Teng" [1] [2]. In TCM, this herb has been traditionally employed for its
properties to clear heat, detoxify the body, dispel wind, and relieve pain, primarily for treating inflammatory
and autoimmune conditions like rheumatic diseases [3]. Celastrol is considered one of its most promising
bioactive compounds, exhibiting a broad spectrum of potent pharmacological activities, including anti-
inflammatory, immunomodulatory, anti-oxidant, and anti-cancer effects [1] [2]. However, its clinical
translation has been hampered by significant challenges, including poor water solubility, low bioavailability,

and dose-dependent toxicity, which have spurred research into advanced drug delivery systems [3] [1].

Molecular Mechanisms of Anti-Inflammatory Action

Celastrol exerts its potent anti-inflammatory effects through a multi-target approach, modulating a complex
network of signaling pathways and key molecular players involved in the immune and inflammatory

response.

Key Signaling Pathways Targeted by Celastrol

The following table summarizes the primary inflammatory signaling pathways modulated by celastrol:

Table 1: Key Anti-Inflammatory Signaling Pathways Targeted by Celastrol
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Pathway

Molecular Target/Action

Biological Outcome

NF-kB Pathway

MAPK Pathway

JAKISTAT
Pathway

PI3K/Akt
Pathway

AMPK-SIRT3
Signaling

NLRP3
Inflammasome

To visually summarize the complex interplay between these pathways, the following diagram illustrates the

Inhibits I1kB kinase (IKK), prevents IkBa
degradation and phosphorylation, blocking
NF-kB nuclear translocation [4] [5].

Inhibits phosphorylation of INK and ERK
[4].

Inhibits phosphorylation of STAT3 and
STAT3-mediated IL-17 expression [4].

Dose-dependent modulation: Low-dose
inhibits MTOR; High-dose upregulates
Egfr, Pik3c, Akt3 [6] [7].

Activates AMPK phosphorylation,
increasing SIRT3 promoter activity and
expression [8].

Inhibits NLRP3 inflammasome activation

[5].

core anti-inflammatory network regulated by celastrol:

Reduced production of pro-
inflammatory cytokines (TNF-a, IL-
13, IL-6) and adhesion molecules [4]

[5].

Attenuated cellular stress and
inflammatory responses.

Suppressed Th17 cell differentiation
and related autoimmune pathology

[4].

Low dose offers anti-inflammatory
protection, while high dose can
induce immunotoxicity [6].

Improved mitochondrial function,
alleviation of oxidative stress, and
inhibition of inflammation [8].

Reduced cleavage and release of
mature IL-13 and IL-18.
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Diagram 1: Celastrol's core anti-inflammatory network, showing suppression of key pathways (red) and

activation of protective axes (green) to reduce inflammation.

Modulation of Cytokine and Immune Responses

A critical mechanism of celastrol is its profound impact on the cytokine landscape and immune cell

homeostasis.

¢ Cytokine Inhibition: Celastrol significantly reduces the production of key pro-inflammatory cytokines
such as Tumor Necrosis Factor-alpha (TNF-a), Interleukin-1 beta (IL-1pB), IL-6, and IL-17 [9] [4].
This is achieved primarily through the inhibition of the NF-kB and JAK/STAT pathways [4] [5].

¢ Immune Cell Balance: It rectifies the imbalance between pathogenic T helper 17 (Th17) cells and
regulatory T cells (Tregs) in autoimmune settings, shifting the immune response towards a more

tolerant state [4].

¢ Cell Migration: Celastrol inhibits the production of chemokines and the subsequent migration of
immune cells (e.g., macrophages, neutrophils) into inflamed tissues, such as the synovium in arthritis

or adipose tissue in obesity [4].

Therapeutic Applications in Disease Models
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The multi-faceted anti-inflammatory action of celastrol confers therapeutic benefits across a wide spectrum

of chronic diseases.

Metabolic Diseases

Chronic low-grade inflammation is a central pathophysiological feature in many metabolic diseases, making

them key targets for celastrol [3] [5].

Table 2: Efficacy of Celastrol in Preclinical Models of Metabolic Disease

) Experimental Dosage / .

Disease Model . Key Outcomes & Mechanisms
Model Concentration

Obesity Diet-induced obese 100-300 | Body weight, | food intake,
mice [3] [5]. po/kg/day, i.p. improved leptin sensitivity.

[5]. Enhanced energy expenditure via
hypothalamic AMPK inhibition [3]
[3]-

Type 2 Diabetes db/db mice; 1-3 mg/kg, i.p. or | Fasting blood glucose, t insulin
HFD/STZ-induced oral [5]. sensitivity. Inhibited adipose tissue
diabetic rats [5]. NF-kB signaling, reduced

macrophage infiltration [5].

Non-Alcoholic Fatty = CCls-induced liver 0.25-1 mg/kg, | Liver steatosis, | inflammation, |

Liver Disease fibrosis; HSC i.p. (mice) [8]. fibrosis. Activated AMPK-SIRT3

(NAFLD) activation models signaling, suppressed HSC
[8]. activation and pro-inflammatory

cytokine secretion [8].

Atherosclerosis ApoE~/~ mice [5]. Not specified in | Plaque area, | vascular

(AS) results. inflammation. Inhibited ox-LDL-

induced foam cell formation and
inflammatory response in
macrophages [5].
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Autoimmune and Inflammatory Diseases

Rheumatoid Arthritis (RA): Celastrol has shown remarkable efficacy in multiple preclinical models of
RA, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AA) [9] [4]. A recent meta-
analysis of 21 in vivo studies confirmed that celastrol significantly reduces paw swelling and arthritis
scores, and lowers levels of TNF-a and IL-6 [9]. Mechanisms include inhibiting FLS invasion and

modulating synovial immune cell populations [9] [7].

Other Autoimmune Conditions: Promising data also exists for celastrol in experimental models of
systemic lupus erythematosus (SLE), multiple sclerosis (MS), and inflammatory bowel disease (IBD)

[4] [2].

Experimental Protocols & Workflows

To guide experimental design, below is a detailed protocol and workflow from a study investigating

celastrol's effect on liver fibrosis via the AMPK-SIRT3 axis [8].

Detailed Protocol: In Vivo Efficacy in Liver Fibrosis

¢ Animal Model: Male Sprague-Dawley rats (180-220 g).

¢ Fibrosis Induction: Liver fibrosis was induced by intraperitoneal (i.p.) injection of a mixture of
carbon tetrachloride (CCls) and olive oil (1:1 v/v) at a dose of 1 mL/kg, administered every other day
for 8 weeks [8].

¢ Treatment Protocol: During weeks 5 to 8, celastrol (0.25, 0.5, or 1.0 mg/kg) or vehicle control (olive
oil) was administered via i.p. injection once daily [8].

e Sample Collection: At the end of the experiment (week 8), rats were sacrificed. Blood was collected
for plasma isolation, and livers were harvested. A small piece of liver was fixed in 10% formalin for
histology, while the rest was snap-frozen for protein and RNA analysis [8].

¢ Key Assessment Methods:

o Histopathology: Liver sections were stained with Haematoxylin and Eosin (H&E), Masson's
Trichrome, and Picro-Sirius Red to evaluate collagen deposition and fibrosis.

o Biochemical Analysis: Hydroxyproline content was measured as a quantitative indicator of
collagen. ELISA was used to quantify cytokine levels (e.g., IL-6, IL-1[3, TNF-a) in liver
homogenates or plasma.
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o Molecular Analysis: Western Blotting and qRT-PCR were performed to analyze the

expression of proteins (p-AMPK, SIRT3, a-SMA, fibronectin) and genes involved in fibrosis and
inflammation.

The workflow for an integrated multi-omics approach to study celastrol's mechanism in RA is depicted

below:

Click to download full resolution via product page

Diagram 2: A multi-omics workflow for elucidating celastrol's mechanism of action, integrating

computational and experimental biology approaches.

In Vitro Assessment in Hepatic Stellate Cells (HSCs)

e Cell Model: Primary rat hepatic stellate cells (HSCs) isolated from Sprague-Dawley rats, used at
passages 2-4 after activation [8].

¢ Intervention: Activated HSCs were treated with celastrol (typically 0.5-2 uM) or vehicle (DMSO) for
12-24 hours.

¢ Functional Assays:

[e]

(o]

[e]

Cell Viability: Assessed using MTS assay.

Cytotoxicity: Measured by Lactate Dehydrogenase (LDH) release into the culture medium.
GenelProtein Silencing: SIRT3 siRNA and AMPK1a siRNA were transfected to validate the
role of specific pathways [8].

Pathway Inhibition: Use of pharmacological inhibitors like Compound C (Dorsomorphin) to
inhibit AMPK phosphorylation.

Toxicity, Pharmacokinetics, and Formulation Strategies

A critical consideration for the clinical development of celastrol is its narrow therapeutic window.
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Dose-Dependent Toxicity and Pharmacokinetic Challenges

¢ Immunotoxicity: A key 2025 study demonstrated that high-dose celastrol (10 mg/kg in mice) causes
histopathological damage in the thymus and spleen, including lymphocyte depletion. This toxicity was
mechanistically linked to the activation of the PI3BK-Akt signaling pathway, whereas low doses
were protective via its suppression [6]. This underscores a strictly dose-dependent effect.

¢ Other Toxicities: Reported issues include hepatotoxicity, nephrotoxicity, and cytotoxicity in various
cell lines, often linked to the formation of covalent adducts with cellular proteins via its electrophilic

guinone methide group [6] [1].

¢ PKJ/PD Limitations: Celastrol suffers from very poor water solubility and low oral bioavailability,
which limits its efficacy and contributes to off-target toxicity [3] [1].

Strategies for Toxicity Mitigation and Efficacy Enhancement

To overcome these limitations, innovative drug delivery strategies have been developed:

Table 3: Advanced Drug Delivery Strategies for Celastrol

Strategy Description Key Outcome

Nucleic Acid Covalent linkage of celastrol Water solubility increased to >17.8 mg/mL (from

Aptamer to a targeting aptamer [1]. <0.014 mg/mL). Selective tumor targeting,

Conjugate enhanced anti-cancer efficacy (IC50 of 70 nM vs.

(NACC) 200 nM for free celastrol), and reduced
liver/kidney accumulation [1].

Nanocarrier Encapsulation in dendrimers,  Improves solubility, prolongs circulation time, and

Systems polymeric nanoparticles, enables targeted delivery to inflamed or diseased

liposomes, or albumin-based
systems [1].

tissues, thereby enhancing efficacy and reducing
systemic exposure [1].

Current Clinical Status and Future Perspectives

Although clinical trials with purified celastrol are limited, extensive clinical experience exists with its plant

source, Tripterygium wilfordii [2]. TW extracts have shown significant efficacy in randomized controlled
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trials for Rheumatoid Arthritis (RA), Crohn's Disease (CD), and psoriasis [2]. For example, in one RA
trial, TW extract was superior to sulfasalazine, with 68% of patients achieving ACR20 response vs. 36% in
the control group [2]. Combination therapy of TW with methotrexate (MTX) has shown promise, allowing

for reduced MTX doses while maintaining efficacy [2].

Future research should focus on:

e Overcoming Toxicity and Bioavailability Hurdles: Further development and clinical testing of
advanced delivery systems are paramount [3] [1].

e Precision Dosing: Establishing a precise therapeutic window to harness its benefits while avoiding
immunotoxicity [6].

¢ Clinical Translation: Well-designed, large-scale clinical trials with purified celastrol or its optimized
formulations are urgently needed to confirm its potential as a multi-target therapeutic agent for
inflammatory, metabolic, and autoimmune diseases [3] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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